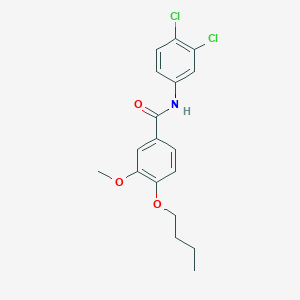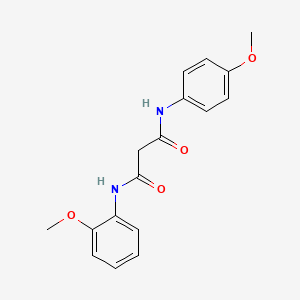![molecular formula C23H25ClN2O3S B4847277 1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4847277.png)
1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-[3-(2-chlorophenoxy)propyl]-4-(2-naphthylsulfonyl)piperazine, commonly known as CNS-7056, is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent for a range of neurological disorders. The compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter systems and anti-inflammatory properties. In
Scientific Research Applications
CNS-7056 has been studied for its potential as a therapeutic agent for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to exhibit anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, CNS-7056 has been shown to modulate various neurotransmitter systems, including the dopamine and glutamate systems, which may have implications for the treatment of psychiatric disorders.
Mechanism of Action
The exact mechanism of action of CNS-7056 is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems. CNS-7056 has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. Additionally, the compound has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects
CNS-7056 has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase dopamine release in the striatum, which may be beneficial in the treatment of Parkinson's disease. Additionally, CNS-7056 has been shown to reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of CNS-7056 is its ability to modulate multiple neurotransmitter systems, which may make it a useful tool for studying the complex interactions between these systems. Additionally, the compound has been shown to exhibit anti-inflammatory properties, which may be useful in models of neurodegenerative diseases. One limitation of CNS-7056 is its relatively low potency, which may make it less useful in certain experimental settings.
Future Directions
There are several potential future directions for CNS-7056 research. One area of interest is the compound's potential as a therapeutic agent for neurodegenerative diseases. Additional studies are needed to determine the efficacy and safety of CNS-7056 in animal models and humans. Another area of interest is the compound's potential as a tool for studying the complex interactions between neurotransmitter systems. Finally, future research may focus on developing more potent derivatives of CNS-7056 that may be more effective in certain experimental settings.
properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c24-22-8-3-4-9-23(22)29-17-5-12-25-13-15-26(16-14-25)30(27,28)21-11-10-19-6-1-2-7-20(19)18-21/h1-4,6-11,18H,5,12-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCLVHANHBBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenoxy)propyl]-4-(naphthalen-2-ylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-bromo-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4847196.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)


![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4847221.png)
![2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4847244.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4847247.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}ethanol](/img/structure/B4847254.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4847262.png)
